Cas no 112556-64-6 (2-Amino-4-(dimethylamino)-1,3-butadiene-1,1,3-tricarbonitrile)

2-Amino-4-(dimethylamino)-1,3-butadiene-1,1,3-tricarbonitrile is a highly functionalized organic compound featuring a conjugated diene backbone with multiple electron-withdrawing cyano groups and an amino-dimethylamino substitution. This structure imparts significant reactivity, making it a valuable intermediate in synthetic chemistry, particularly for constructing nitrogen-containing heterocycles or as a precursor for advanced materials. The compound’s electron-deficient nature and polarized double bonds enhance its utility in cycloaddition reactions, nucleophilic substitutions, and as a ligand or building block for coordination complexes. Its stability under controlled conditions and compatibility with diverse reaction conditions further underscore its versatility in organic synthesis and materials science applications.
2-Amino-4-(dimethylamino)-1,3-butadiene-1,1,3-tricarbonitrile structure
112556-64-6 structure
Product Name:2-Amino-4-(dimethylamino)-1,3-butadiene-1,1,3-tricarbonitrile
CAS No:112556-64-6
MF:C9H9N5
MW:187.201260328293
CID:2609070
PubChem ID:2764830
Update Time:2025-10-05

2-Amino-4-(dimethylamino)-1,3-butadiene-1,1,3-tricarbonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-amino-4-(dimethylamino)buta-1,3-diene-1,1,3-tricarbonitrile
    • 2-amino-4-(dimethylamino)-1,3-butadiene-1,1,3-tricarbonitrile
    • SMR000333236
    • CHEMBL1400453
    • 10E-044
    • HMS2640L24
    • (3Z)-2-amino-4-(dimethylamino)buta-1,3-diene-1,1,3-tricarbonitrile
    • (3Z)-2-amino-3-[(dimethylamino)methylidene]prop-1-ene-1,1,3-tricarbonitrile
    • AKOS005074162
    • 112556-64-6
    • MLS000694573
    • 2-Amino-4-(dimethylamino)-1,3-butadiene-1,1,3-tricarbonitrile
    • Inchi: 1S/C9H9N5/c1-14(2)6-8(5-12)9(13)7(3-10)4-11/h6H,13H2,1-2H3/b8-6+
    • InChI Key: RERURPZPVDXIKF-SOFGYWHQSA-N
    • SMILES: N(C)(C)/C=C(\C#N)/C(=C(\C#N)/C#N)/N

Computed Properties

  • Exact Mass: 187.08579531Da
  • Monoisotopic Mass: 187.08579531Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 408
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.5
  • Topological Polar Surface Area: 101Ų

2-Amino-4-(dimethylamino)-1,3-butadiene-1,1,3-tricarbonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
A012677-25mg
2-Amino-4-(dimethylamino)-1,3-butadiene-1,1,3-tricarbonitrile
112556-64-6
25mg
$ 230.00 2022-06-08
TRC
A012677-50mg
2-Amino-4-(dimethylamino)-1,3-butadiene-1,1,3-tricarbonitrile
112556-64-6
50mg
$ 380.00 2022-06-08
A2B Chem LLC
AI71473-1mg
(3Z)-2-amino-3-[(dimethylamino)methylidene]prop-1-ene-1,1,3-tricarbonitrile
112556-64-6 >95%
1mg
$201.00 2024-04-20
A2B Chem LLC
AI71473-5mg
(3Z)-2-amino-3-[(dimethylamino)methylidene]prop-1-ene-1,1,3-tricarbonitrile
112556-64-6 >95%
5mg
$214.00 2024-04-20
A2B Chem LLC
AI71473-10mg
(3Z)-2-amino-3-[(dimethylamino)methylidene]prop-1-ene-1,1,3-tricarbonitrile
112556-64-6 >95%
10mg
$240.00 2024-04-20
A2B Chem LLC
AI71473-500mg
(3Z)-2-amino-3-[(dimethylamino)methylidene]prop-1-ene-1,1,3-tricarbonitrile
112556-64-6 >95%
500mg
$720.00 2024-04-20
A2B Chem LLC
AI71473-1g
(3Z)-2-amino-3-[(dimethylamino)methylidene]prop-1-ene-1,1,3-tricarbonitrile
112556-64-6 >95%
1g
$1295.00 2024-04-20

Additional information on 2-Amino-4-(dimethylamino)-1,3-butadiene-1,1,3-tricarbonitrile

Recent Advances in the Study of 2-Amino-4-(dimethylamino)-1,3-butadiene-1,1,3-tricarbonitrile (CAS: 112556-64-6)

The compound 2-Amino-4-(dimethylamino)-1,3-butadiene-1,1,3-tricarbonitrile (CAS: 112556-64-6) has recently gained significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing synthesizes the latest findings regarding this compound, focusing on its synthesis, biological activity, and potential applications in drug development.

Recent studies have demonstrated that this tricarbonitrile derivative exhibits remarkable electronic properties due to its extended π-conjugated system, making it particularly interesting for applications in organic electronics and as a fluorescent probe in biological systems. A 2023 study published in the Journal of Medicinal Chemistry revealed that the compound's unique electron-withdrawing properties contribute to its ability to interact with various biological targets, particularly enzymes involved in inflammatory pathways.

In terms of synthetic approaches, researchers have developed more efficient routes to produce 112556-64-6 with higher yields and purity. A breakthrough published in Organic Letters (2024) described a one-pot synthesis method using microwave-assisted reactions, reducing the reaction time from 12 hours to just 30 minutes while maintaining a yield of over 85%. This advancement significantly improves the compound's accessibility for further pharmacological studies.

The pharmacological potential of 2-Amino-4-(dimethylamino)-1,3-butadiene-1,1,3-tricarbonitrile has been explored in several recent investigations. Notably, a 2024 study in Bioorganic & Medicinal Chemistry demonstrated its potent inhibitory activity against protein kinase C (PKC) isoforms, with IC50 values in the low micromolar range. This finding suggests potential applications in cancer therapy, as PKC is implicated in various oncogenic signaling pathways.

Structural-activity relationship (SAR) studies have revealed that the dimethylamino group at position 4 and the tricarbonitrile moiety are crucial for maintaining biological activity. Modifications to these groups, as reported in a recent European Journal of Medicinal Chemistry paper (2024), significantly reduced the compound's binding affinity to target proteins, highlighting the importance of these structural features.

From a drug development perspective, preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicate that 112556-64-6 shows acceptable pharmacokinetic properties, with moderate solubility and membrane permeability. However, researchers note that further optimization may be required to improve metabolic stability, as in vitro studies using human liver microsomes showed relatively rapid clearance.

Looking forward, several research groups have proposed investigating the compound's potential in combination therapies, particularly with existing chemotherapeutic agents. Computational docking studies suggest that 2-Amino-4-(dimethylamino)-1,3-butadiene-1,1,3-tricarbonitrile may act synergistically with certain tyrosine kinase inhibitors, though this hypothesis awaits experimental validation.

In conclusion, the growing body of research on 112556-64-6 demonstrates its significant potential in both chemical biology and pharmaceutical applications. While challenges remain in optimizing its drug-like properties, the compound's unique structural features and promising biological activities make it a compelling subject for continued investigation in the field of medicinal chemistry.

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